molecular formula C19H26N4O2 B253850 2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile

2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No. B253850
M. Wt: 342.4 g/mol
InChI Key: OTJWWDOZVXQQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes, such as DNA synthesis and repair. It has also been found to inhibit the activity of acetylcholinesterase, as mentioned above.
Biochemical and Physiological Effects:
Studies have shown that 2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile exhibits potent antitumor activity, and has been used in the development of anticancer drugs. It has also been found to exhibit neuroprotective effects, and has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile. One direction is to further study its mechanism of action, in order to better understand how it exerts its antitumor and neuroprotective effects. Another direction is to explore its potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, research could focus on developing more effective and efficient synthesis methods for this compound, in order to make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of 2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves the reaction of tert-butyl 2-(2-methoxyphenyl)ethylcarbamate with dimethylformamide dimethylacetal, followed by the addition of ethyl chloroformate and 4,5-diamino-2-(2-methoxyphenyl)oxazole. The reaction mixture is then heated under reflux conditions to obtain the desired product.

Scientific Research Applications

2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicine and biochemistry. It has been found to exhibit potent antitumor activity, and has been used in the development of anticancer drugs. It has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.

properties

Product Name

2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-tert-butyl-5-[[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)18-22-14(11-20)17(25-18)21-12-15(23(4)5)13-9-7-8-10-16(13)24-6/h7-10,15,21H,12H2,1-6H3

InChI Key

OTJWWDOZVXQQME-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=C(O1)NCC(C2=CC=CC=C2OC)N(C)C)C#N

Canonical SMILES

CC(C)(C)C1=NC(=C(O1)NCC(C2=CC=CC=C2OC)N(C)C)C#N

Origin of Product

United States

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